4-methoxy-1-benzothiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-benzothiophen-3-ol is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Benzothiophene derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Mode of Action
Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to the observed biological activities .
Biochemical Pathways
Benzothiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetics of benzothiophene derivatives would be an important area of study to understand their bioavailability and therapeutic potential .
Result of Action
Benzothiophene derivatives have been shown to have strong biological activities, suggesting that they can induce significant changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of benzothiophene derivatives .
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs .
Cellular Effects
Benzothiophene derivatives have been reported to exhibit strong antioxidant and anti-inflammatory properties, contributing to their ability to neutralize free radicals and inhibit inflammatory mediators .
Molecular Mechanism
Benzothiophene derivatives have been reported to exert their effects through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, and interfering with tumor growth pathways .
Temporal Effects in Laboratory Settings
Benzothiophene derivatives have been reported to exhibit long-term effects on cellular function .
Dosage Effects in Animal Models
Benzothiophene derivatives have been reported to exhibit dose-dependent effects in animal models .
Metabolic Pathways
Benzothiophene derivatives have been reported to interact with various enzymes and cofactors .
Transport and Distribution
Benzothiophene derivatives have been reported to exhibit excellent optimization influence on the OTFT performance with an improved hole transport mobility .
Subcellular Localization
Benzothiophene derivatives have been reported to exhibit aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviour .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-benzothiophen-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-(4-methoxyphenylthio)acetic acid under acidic conditions. This reaction typically requires the use of a strong acid such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process.
Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides in the presence of a base to form benzothiophene derivatives. This method offers good functional group tolerance and allows for the synthesis of diverse multisubstituted benzothiophenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-benzothiophen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxyl groups on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced benzothiophene derivatives.
Substitution: Substitution reactions involve the replacement of functional groups on the benzothiophene ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions can be carried out under various conditions, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced benzothiophene derivatives. Substitution reactions can result in a wide range of substituted benzothiophenes with different functional groups.
Scientific Research Applications
4-Methoxy-1-benzothiophen-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives
Biology: The compound’s biological activity makes it a valuable tool in the study of biological processes. It can be used to investigate the mechanisms of action of benzothiophene derivatives and their interactions with biological targets.
Medicine: this compound and its derivatives have potential therapeutic applications. They may be used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics. It can be used in the production of polymers, coatings, and other industrial products.
Comparison with Similar Compounds
4-Methoxy-1-benzothiophen-3-ol can be compared with other similar compounds, such as:
Benzothiophene: The parent compound of this compound, benzothiophene lacks the methoxy and hydroxyl groups. This difference in structure results in different chemical and biological properties.
4-Hydroxybenzothiophene: This compound has a hydroxyl group at the 4-position but lacks the methoxy group. Its chemical reactivity and biological activity may differ from those of this compound.
4-Methoxybenzothiophene: This compound has a methoxy group at the 4-position but lacks the hydroxyl group. Its properties and applications may also differ from those of this compound.
The presence of both the methoxy and hydroxyl groups in this compound makes it unique among benzothiophene derivatives. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-methoxy-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYUYGRDAMFESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.